N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide;hydrochloride
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Overview
Description
N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide;hydrochloride is a compound that features a pyrrolidine ring, a thiadiazole ring, and a phenyl group
Preparation Methods
The synthesis of N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide;hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the thiadiazole and phenyl groups. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Scientific Research Applications
N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological studies .
Comparison with Similar Compounds
N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide;hydrochloride can be compared with other compounds that feature similar structural motifs, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.
Thiadiazole derivatives: Compounds with the thiadiazole ring can also exhibit similar chemical reactivity and applications.
Phenyl-substituted compounds: The presence of the phenyl group can influence the compound’s properties and interactions.
This compound’s uniqueness lies in its combination of these three structural elements, which can lead to distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15ClN4OS |
---|---|
Molecular Weight |
310.80 g/mol |
IUPAC Name |
N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C13H14N4OS.ClH/c18-12(10-7-4-8-14-10)15-13-11(16-17-19-13)9-5-2-1-3-6-9;/h1-3,5-6,10,14H,4,7-8H2,(H,15,18);1H |
InChI Key |
NGBVAHRTTWFEBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=C(N=NS2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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